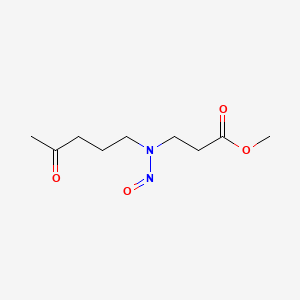
Methyl 3-(nitroso(4-oxopentyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(nitroso(4-oxopentyl)amino)propanoate is an organic compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(nitroso(4-oxopentyl)amino)propanoate can be achieved through several synthetic routes. One common method involves the reaction of an amino compound with nitrosating agents such as nitrous acid (HNO2) or nitrosyl chloride (NOCl). The reaction typically occurs under acidic conditions to facilitate the formation of the nitroso group .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(nitroso(4-oxopentyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amino compounds.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitroso group may yield nitro compounds, while reduction may yield amino derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(nitroso(4-oxopentyl)amino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 3-(nitroso(4-oxopentyl)amino)propanoate involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound may also interact with enzymes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-aminocrotonate
- Methyl 3-(nitroso(4-oxopentyl)amino)butanoate
- Ethyl 3-(nitroso(4-oxopentyl)amino)propanoate
Uniqueness
Methyl 3-(nitroso(4-oxopentyl)amino)propanoate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its nitroso group allows for versatile chemical transformations, making it valuable in various synthetic and research applications .
Propiedades
Número CAS |
79448-18-3 |
|---|---|
Fórmula molecular |
C9H16N2O4 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
methyl 3-[nitroso(4-oxopentyl)amino]propanoate |
InChI |
InChI=1S/C9H16N2O4/c1-8(12)4-3-6-11(10-14)7-5-9(13)15-2/h3-7H2,1-2H3 |
Clave InChI |
MUBSJLGPUVRZTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCN(CCC(=O)OC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


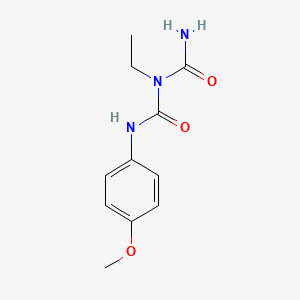
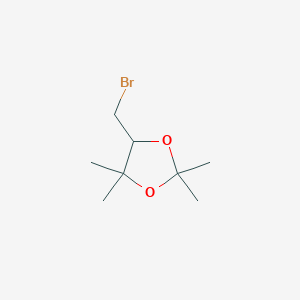
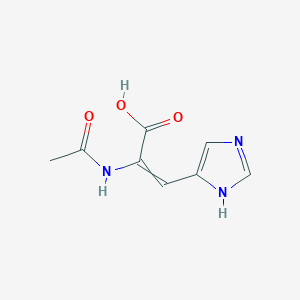

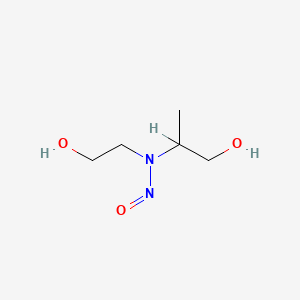
![N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide](/img/structure/B14434915.png)
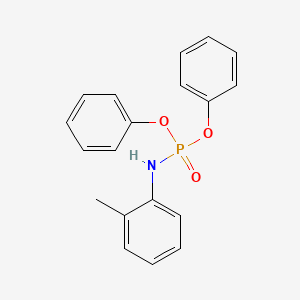

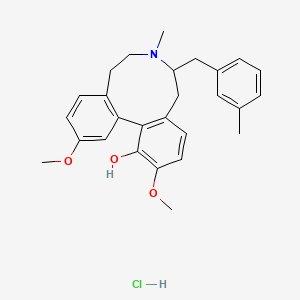

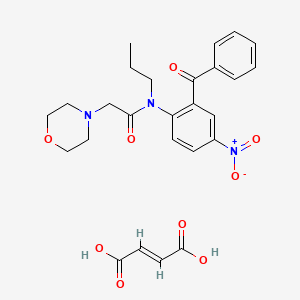
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)

